molecular formula C16H21NO5S B2837072 N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide CAS No. 1795196-16-5

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide

Cat. No.: B2837072
CAS No.: 1795196-16-5
M. Wt: 339.41
InChI Key: KNLOUQFPSXAEKR-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide is an organic compound that features a furan ring, a methoxyethyl group, and a propoxybenzenesulfonamide moiety

Mechanism of Action

Target of Action

Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Furan-containing compounds are known for their wide range of biological and pharmacological characteristics

Biochemical Pathways

Furan derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the preparation of the furan-2-ylmethanol, which can be synthesized from furfural through reduction.

    Etherification: The furan-2-ylmethanol is then etherified with methoxyethyl chloride in the presence of a base such as potassium carbonate to form 2-(furan-2-yl)-2-methoxyethyl ether.

    Sulfonamide Formation: The final step involves the reaction of the ether with 4-propoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Products include furanones and other oxygenated furan derivatives.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced, leading to a wide range of functionalized derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-(2-(furan-2-yl)-2-methoxyethyl)-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide is unique due to the combination of its furan ring, methoxyethyl group, and propoxybenzenesulfonamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-3-10-21-13-6-8-14(9-7-13)23(18,19)17-12-16(20-2)15-5-4-11-22-15/h4-9,11,16-17H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLOUQFPSXAEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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